3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
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Description
3,5-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as Compound A and has been synthesized using various methods.
Scientific Research Applications
Antibacterial and α-Glucosidase Inhibition Activities
A study by Abbasi et al. (2016) focused on the synthesis and characterization of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives. These compounds were assessed for their in vitro antibacterial, anti-enzymatic, and hemolytic activities. Notably, some synthesized compounds displayed moderate to high activity against Gram-positive and Gram-negative bacterial strains. Additionally, molecules 5g and 5j exhibited significant inhibition of the α-glucosidase enzyme, suggesting potential applications in managing diabetes and related disorders Abbasi et al., 2016.
Synthesis of Novel Triazepines, Pyrimidines, and Azoles
Khodairy et al. (2016) explored the synthesis of novel triazepines, pyrimidines, and azoles using N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide as a building block. The synthesized compounds were screened for their in vitro antifungal activity, with results indicating good antifungal properties. This research highlights the potential of sulfonamide derivatives in developing new antifungal agents Khodairy et al., 2016.
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited high singlet oxygen quantum yields, making them suitable for photodynamic therapy (PDT) applications. The study's findings suggest that these compounds could be effective Type II photosensitizers for treating cancer through PDT Pişkin et al., 2020.
Carbonic Anhydrase Inhibition
Research by Garaj et al. (2005) introduced a series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties. These compounds were tested for their inhibition of carbonic anhydrase (CA) isozymes, showing inhibitory effects on cytosolic hCA I and II, and the tumor-associated hCA IX. Such inhibitors have potential therapeutic applications in managing conditions like glaucoma, epilepsy, and certain cancers Garaj et al., 2005.
Enzyme Inhibition and Antioxidant Activities
A study by Lolak et al. (2020) assessed novel benzenesulfonamides incorporating 1,3,5-triazine motifs for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate antioxidant activity and significant inhibitory effects on AChE and BChE, suggesting their potential in treating neurodegenerative diseases and conditions associated with oxidative stress Lolak et al., 2020.
properties
IUPAC Name |
3,5-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-9-13(2)11-14(10-12)22(20,21)17-7-4-8-18-15(19)5-3-6-16-18/h3,5-6,9-11,17H,4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHNYHYBTGCVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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